2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone
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Overview
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is a chemical compound known for its unique bicyclic structure. This compound has garnered interest in various fields such as organic synthesis, pharmaceutical research, and material science due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-bicyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone has been studied for its potential biological activity and therapeutic applications. Its unique structure makes it valuable for:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Research: Investigated for potential therapeutic properties.
Material Science: Explored for its potential use in creating novel materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone
Uniqueness
What sets 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone apart is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-16-11-4-2-3-9(5-11)13(15)14-7-12-6-10(14)8-17-12/h2-5,10,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIOOROZTQDZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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